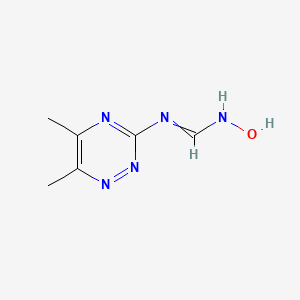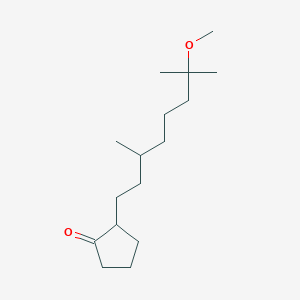
4,4'-Bipyrimidine, 2,2',6,6'-tetrakis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is a complex organic compound with a unique structure that includes two pyrimidine rings connected by a single bond Each pyrimidine ring is substituted with two methylthio groups at the 2,2’ and 6,6’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- typically involves the reaction of 4,4’-bipyrimidine with methylthiolating agents under controlled conditions. One common method is the nucleophilic substitution reaction where the hydrogen atoms at the 2,2’ and 6,6’ positions of the bipyrimidine are replaced by methylthio groups. This reaction often requires the presence of a base, such as sodium hydride, to deprotonate the bipyrimidine and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio groups, reverting to the parent bipyrimidine structure.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4,4’-Bipyrimidine.
Substitution: Various substituted bipyrimidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- involves its ability to interact with various molecular targets through its methylthio groups. These interactions can include coordination with metal ions, hydrogen bonding, and van der Waals forces. The compound’s unique structure allows it to form stable complexes with metals, which can be exploited in catalysis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyrimidine: The parent compound without the methylthio substitutions.
2,2’-Bipyrimidine: A similar compound with the pyrimidine rings connected at the 2,2’ positions.
4,4’-Bipyridine: A related compound with pyridine rings instead of pyrimidine rings.
Uniqueness
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is unique due to the presence of four methylthio groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other similar compounds
Propiedades
Número CAS |
60186-86-9 |
|---|---|
Fórmula molecular |
C12H14N4S4 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-[2,6-bis(methylsulfanyl)pyrimidin-4-yl]-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H14N4S4/c1-17-9-5-7(13-11(15-9)19-3)8-6-10(18-2)16-12(14-8)20-4/h5-6H,1-4H3 |
Clave InChI |
BLZCTEBHIIVZFJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC(=C1)C2=CC(=NC(=N2)SC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)


